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Compound of Interest

Compound Name: Benzo[c]phenanthrene

Cat. No.: B127203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the theoretical and computational

studies of the aromaticity of Benzo[c]phenanthrene. Benzo[c]phenanthrene (C₁₈H₁₂) is a

nonplanar polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings.[1][2]

Its significance in research stems from its unique structural features, particularly its sterically

hindered "fjord region," which induces a helical, nonplanar geometry.[3][4] This deviation from

planarity has profound consequences on its electronic structure, aromaticity, and ultimately, its

biological activity as an environmental pollutant and carcinogen.[1][5] Understanding the

aromaticity of this molecule is crucial for elucidating its reactivity and metabolic activation

pathways.

Theoretical Concepts in Aromaticity Assessment
The aromaticity of Benzo[c]phenanthrene is not uniform across its structure. Various

computational indices are employed to quantify the local and global aromatic character of this

and other PAHs.

Clar's Aromatic π-Sextet Rule: This rule posits that the most stable resonance structure of a

PAH is the one with the maximum number of disjoint "aromatic sextets" (six π-electrons

localized in a single benzene-like ring). Rings without a π-sextet are considered more

reactive.[6] For Benzo[c]phenanthrene, this model suggests a structure with localized

aromatic character.[7]
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Geometry-Based Indices (HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA)

index evaluates aromaticity based on the degree of bond length alternation within a ring. A

value of 1 indicates a fully aromatic system like benzene, while values less than 1 (or even

negative) suggest decreased aromaticity or antiaromaticity.

Magnetic-Based Indices (NICS): The Nucleus-Independent Chemical Shift (NICS) is a widely

used magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the

center of a ring. Negative NICS values typically indicate aromaticity (diatropic ring current),

while positive values suggest antiaromaticity (paratropic ring current).

Vibrational Spectroscopy-Based Indices (AI): A more recent approach uses local vibrational

force constants to derive an aromaticity index (AI). This method quantifies the degree of π-

delocalization in a cyclic conjugated system based on vibrational properties.[7]

Computational Protocols
The theoretical study of Benzo[c]phenanthrene's aromaticity relies on quantum chemical

calculations. Density Functional Theory (DFT) is a commonly employed method due to its

balance of accuracy and computational cost.

Typical Experimental Protocol: DFT Calculations

Geometry Optimization: The molecular geometry of Benzo[c]phenanthrene is optimized to

find its lowest energy conformation. A common and effective level of theory for this is B3LYP

with a triple-split valence basis set that includes diffuse and polarization functions, such as 6-

311+G(d,p).[8] For studies focusing on reactivity and energies, the B3LYP/6-31G(d) level is

also frequently used.[6]

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy

minimum on the potential energy surface, vibrational frequency calculations are performed at

the same level of theory. The absence of imaginary frequencies indicates a stable structure.

Property Calculation: Using the optimized geometry, various molecular properties and

aromaticity indices are calculated.

NICS values are computed using the Gauge-Independent Atomic Orbital (GIAO) method.
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HOMA values are calculated from the optimized bond lengths.

Aromaticity Index (AI) is derived from local CC stretching force constants.[7]

Software: These calculations are typically performed using computational chemistry software

packages like Gaussian.[8]

Quantitative Data on Benzo[c]phenanthrene
Aromaticity
Theoretical studies provide quantitative data that allows for a detailed analysis of

Benzo[c]phenanthrene's electronic structure and stability.

Table 1: Calculated Aromaticity Indices for Benzo[c]phenanthrene Rings

Ring Aromaticity Index (AI)[7] HOMA Index[7]

Ring A 0.732 0.869

Ring B - -

Ring C - -

Ring D - 0.859

Overall Molecule
Peripheral Delocalization:

0.628
-

Note: Data for individual inner rings (B and C) were not specified in the provided search results.

The HOMA index analysis describes the system as having four Clar sextets, with the terminal

rings (A and D) showing high aromatic character.[7]

Table 2: Thermochemical and Energetic Data
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Property Value
Comparison with Isomers
(18π systems)[7]

Enthalpy of Formation

(ΔH⁰f(298))
69.6 kcal/mol

Chrysene: 63.0 kcal/mol;

Triphenylene: 65.5 kcal/mol

Stability Least stable

Benzo[c]phenanthrene is less

stable than its isomers

Chrysene and Triphenylene.
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Discussion and Analysis
The theoretical studies of Benzo[c]phenanthrene reveal a complex aromatic character that

deviates significantly from simple planar PAHs. The steric repulsion between hydrogen atoms

in the fjord region forces the molecule into a non-planar conformation.[3][8] This distortion

directly impacts the π-electron system, leading to a lower overall stability compared to its less-

strained isomers, chrysene and triphenylene, as evidenced by its higher enthalpy of formation.

[7]

The aromaticity is not delocalized over the entire molecule but is instead concentrated in

specific rings. The high HOMA values for the terminal rings (A and D) are consistent with Clar's

rule, suggesting these rings retain significant benzene-like character.[7] This localization of

aromaticity implies that other parts of the molecule, particularly the distorted central rings, are

more olefinic and thus more susceptible to chemical attack. This heightened reactivity in

specific regions is a key factor in its metabolic activation to carcinogenic diol epoxides.[3][9]

The Aromaticity Index (AI) further supports a model of peripheral π-delocalization rather than a

fully delocalized system.[7]

Conclusion
Theoretical studies are indispensable for understanding the nuanced aromaticity of complex

molecules like Benzo[c]phenanthrene. Through the application of computational methods

such as DFT and a variety of aromaticity indices (HOMA, NICS, AI), a detailed picture of its

electronic structure emerges. The key finding is that the steric strain of the fjord region induces

non-planarity, which in turn leads to reduced thermodynamic stability and a localized aromatic

character. This theoretical framework provides a crucial foundation for understanding the

molecule's chemical reactivity, metabolic fate, and ultimately its carcinogenic and mutagenic

properties, offering valuable insights for toxicology and drug development professionals.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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